molecular formula C15H18BrN3O2 B11381027 2-(4-bromophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide

2-(4-bromophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11381027
M. Wt: 352.23 g/mol
InChI Key: CNPKRGFWCZKKTA-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide is an organic compound that features a bromophenoxy group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide typically involves the reaction of 4-bromophenol with an appropriate acylating agent to form the bromophenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a phenoxy derivative.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups such as amino or hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or hydroxylamine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce amino or hydroxyl derivatives.

Scientific Research Applications

2-(4-bromophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the pyrazolyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide
  • 2-(4-fluorophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide
  • 2-(4-methylphenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide

Uniqueness

2-(4-bromophenoxy)-N-[1-(butan-2-yl)-1H-pyrazol-5-yl]acetamide is unique due to the presence of the bromine atom, which can enhance its reactivity and interaction with biological targets compared to its chloro, fluoro, or methyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H18BrN3O2

Molecular Weight

352.23 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(2-butan-2-ylpyrazol-3-yl)acetamide

InChI

InChI=1S/C15H18BrN3O2/c1-3-11(2)19-14(8-9-17-19)18-15(20)10-21-13-6-4-12(16)5-7-13/h4-9,11H,3,10H2,1-2H3,(H,18,20)

InChI Key

CNPKRGFWCZKKTA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)NC(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

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